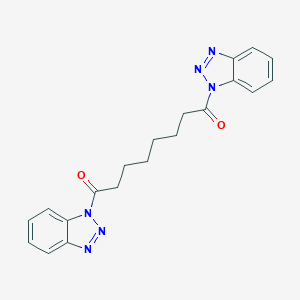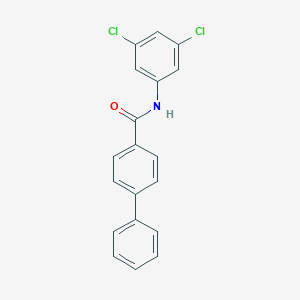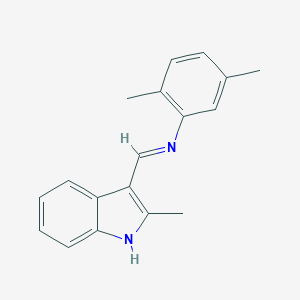
1,8-BIS(1H-1,2,3-BENZOTRIAZOL-1-YL)OCTANE-1,8-DIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-BIS(1H-1,2,3-BENZOTRIAZOL-1-YL)OCTANE-1,8-DIONE is a complex organic compound with the molecular formula C20H20N6O2. This compound is characterized by the presence of two benzotriazole moieties linked by an octanoyl chain. Benzotriazole derivatives are known for their versatile applications in various fields, including chemistry, biology, and industry .
Preparation Methods
The synthesis of 1,8-BIS(1H-1,2,3-BENZOTRIAZOL-1-YL)OCTANE-1,8-DIONE typically involves the reaction of benzotriazole with an appropriate octanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
1,8-BIS(1H-1,2,3-BENZOTRIAZOL-1-YL)OCTANE-1,8-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1,8-BIS(1H-1,2,3-BENZOTRIAZOL-1-YL)OCTANE-1,8-DIONE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has shown that benzotriazole derivatives can act as enzyme inhibitors, making them potential candidates for therapeutic applications.
Industry: In the industrial sector, benzotriazole derivatives are used as corrosion inhibitors, UV stabilizers, and additives in lubricants and polymers.
Mechanism of Action
The mechanism of action of 1,8-BIS(1H-1,2,3-BENZOTRIAZOL-1-YL)OCTANE-1,8-DIONE involves its interaction with various molecular targets and pathways. The benzotriazole moiety can act as an electron donor or acceptor, facilitating the formation of stable complexes with metal ions. This property is particularly useful in corrosion inhibition, where the compound forms a protective layer on metal surfaces .
In biological systems, the compound can interact with enzymes and receptors through hydrogen bonding, π-π stacking, and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
1,8-BIS(1H-1,2,3-BENZOTRIAZOL-1-YL)OCTANE-1,8-DIONE can be compared with other benzotriazole derivatives such as:
1H-Benzotriazole: A simpler benzotriazole derivative used primarily as a corrosion inhibitor and UV stabilizer.
1-Benzoyl-1H-benzotriazole: Known for its use in organic synthesis as a reagent for introducing benzotriazole moieties into various chemical frameworks.
1-Hydroxybenzotriazole: Commonly used as a coupling reagent in peptide synthesis due to its ability to activate carboxylic acids for amide bond formation.
The uniqueness of this compound lies in its dual benzotriazole moieties linked by an octanoyl chain, which imparts distinct physicochemical properties and enhances its versatility in various applications .
Properties
CAS No. |
111967-69-2 |
|---|---|
Molecular Formula |
C20H20N6O2 |
Molecular Weight |
376.4g/mol |
IUPAC Name |
1,8-bis(benzotriazol-1-yl)octane-1,8-dione |
InChI |
InChI=1S/C20H20N6O2/c27-19(25-17-11-7-5-9-15(17)21-23-25)13-3-1-2-4-14-20(28)26-18-12-8-6-10-16(18)22-24-26/h5-12H,1-4,13-14H2 |
InChI Key |
GKWLBJNKSAHDAF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=NN2C(=O)CCCCCCC(=O)N3C4=CC=CC=C4N=N3 |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2C(=O)CCCCCCC(=O)N3C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(2,4-dichlorophenoxy)propanoyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B464667.png)
![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenylacetamide](/img/structure/B464698.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-4-methoxybenzamide](/img/structure/B464699.png)

![{4-[(2-Hydroxy-5-nitrobenzylidene)amino]phenyl}(phenyl)methanone](/img/structure/B464716.png)
![Methyl 2-{[(4-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B464717.png)

![5-(2,3-Dichlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B464724.png)
![5-[2-(NAPHTHALEN-2-YL)HYDRAZIN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B464725.png)
![5-[3-(Benzyloxy)phenyl]-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B464728.png)
![2-Methoxy-4-(2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenyl acetate](/img/structure/B464730.png)
![2-Phenyl-5-(3,4,5-trimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B464733.png)
![N-{4-[(3-acetylphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B464750.png)
![N-[4-[(4-chlorophenyl)sulfamoyl]phenyl]acetamide](/img/structure/B464751.png)
